molecular formula C19H19N3O2 B5161778 N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide

N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide

Cat. No. B5161778
M. Wt: 321.4 g/mol
InChI Key: ZAJHWQDKBMSTOU-PZAFVPBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide, also known as HMB, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. HMB is a derivative of the amino acid leucine and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide is not fully understood, but it is believed to work by activating the mTOR pathway, which is responsible for regulating protein synthesis and muscle growth. N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide has also been shown to inhibit the activity of enzymes that break down muscle proteins, thereby reducing muscle breakdown and promoting muscle growth.
Biochemical and Physiological Effects:
N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide has a range of biochemical and physiological effects, including the ability to increase protein synthesis, decrease protein breakdown, and enhance muscle growth and recovery. It has also been shown to improve immune function and reduce inflammation. N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide has been studied for its potential use in the treatment of various diseases, including cancer and HIV.

Advantages and Limitations for Lab Experiments

N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide has several advantages for use in lab experiments, including its ability to enhance muscle growth and recovery, and its potential use in the treatment of various diseases. However, there are also limitations to its use, including the complexity of its synthesis and the need for specialized equipment and expertise.

Future Directions

There are several potential future directions for research on N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide, including further studies on its mechanisms of action, its potential use in the treatment of various diseases, and its effects on muscle growth and recovery. Additional research is also needed to determine the optimal dosage and administration of N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide for various applications.

Synthesis Methods

N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide can be synthesized through a multi-step process that involves the reaction of leucine with hydrazine, followed by subsequent reactions with various reagents to form the final product. The synthesis of N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide has been studied extensively for its potential use in various scientific research applications. It has been shown to have a range of biochemical and physiological effects, including the ability to increase protein synthesis, decrease protein breakdown, and enhance muscle growth and recovery. N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide has also been studied for its potential use in the treatment of various diseases, including cancer and HIV.

properties

IUPAC Name

N-[(2Z,4E)-1-hydrazinyl-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-14(12-15-8-4-2-5-9-15)13-17(19(24)22-20)21-18(23)16-10-6-3-7-11-16/h2-13H,20H2,1H3,(H,21,23)(H,22,24)/b14-12+,17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJHWQDKBMSTOU-PZAFVPBJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C(C(=O)NN)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C(/C(=O)NN)\NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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